molecular formula C14H12N2O5 B6558815 N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040664-18-3

N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B6558815
CAS RN: 1040664-18-3
M. Wt: 288.25 g/mol
InChI Key: CWUMZCALZZSRGR-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a complex organic compound. It contains a carbamoyl group (NH2CO), a phenyl group (C6H5), a methoxy group (OCH3), a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms), and a carboxamide group (NH2C=O). These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbamoyl group could be introduced via a reaction with an isocyanate . The methoxy group could be added via a Williamson ether synthesis . The pyran ring could be formed via a cyclization reaction . The carboxamide group could be introduced via a reaction with an acyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The carbamoyl group would introduce polarity and the potential for hydrogen bonding. The phenyl group would introduce aromaticity. The methoxy group would introduce additional polarity. The pyran ring would introduce ring strain and potentially stereochemistry. The carboxamide group would introduce additional polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the carbamoyl group could react with amines to form ureas. The phenyl group could undergo electrophilic aromatic substitution. The methoxy group could undergo reactions typical of ethers, such as cleavage with strong acids. The pyran ring could undergo reactions typical of ethers and alcohols. The carboxamide group could undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamoyl, methoxy, and carboxamide groups would increase its polarity, potentially making it soluble in polar solvents . The phenyl group would increase its hydrophobicity, potentially making it soluble in nonpolar solvents .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Its synthesis and characterization could lead to a better understanding of the properties of its functional groups. Its biological activity could be studied to determine potential applications in drug discovery .

properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-20-12-7-21-11(6-10(12)17)14(19)16-9-5-3-2-4-8(9)13(15)18/h2-7H,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUMZCALZZSRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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